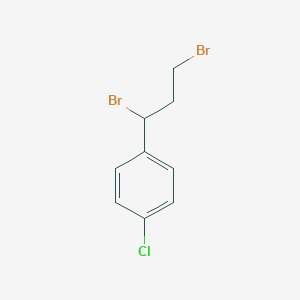

1-Chloro-4-(1,3-dibromopropyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(1,3-dibromopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2Cl/c10-6-5-9(11)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVDJKHFXPAGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCBr)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460323 | |

| Record name | 1-chloro-4-(1,3-dibromopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19714-76-2 | |

| Record name | 1-chloro-4-(1,3-dibromopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 1 Chloro 4 1,3 Dibromopropyl Benzene

Nucleophilic Substitution Reactions Involving Halogen Atoms

The structure of 1-Chloro-4-(1,3-dibromopropyl)benzene presents two types of carbon-halogen bonds susceptible to nucleophilic attack: a benzylic C-Br bond and a primary C-Br bond on the propyl chain, in addition to the C-Cl bond on the aromatic ring. The reactivity of these sites is dictated by the stability of the potential intermediates and the reaction conditions.

Investigations into SN1 and SN2 Pathways

The benzylic bromine atom is at a secondary carbon, making it a candidate for both SN1 and SN2 reaction mechanisms. The choice of pathway is heavily influenced by the nature of the nucleophile, the solvent, and the stability of the resulting carbocation.

In a SN1 reaction , the rate-determining step is the unimolecular dissociation of the C-Br bond to form a secondary benzylic carbocation. This carbocation is resonance-stabilized by the adjacent benzene (B151609) ring, making the SN1 pathway plausible, especially with weak nucleophiles in polar protic solvents.

Conversely, a SN2 reaction would involve a bimolecular nucleophilic attack on the benzylic carbon, leading to an inversion of stereochemistry. This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents. The steric hindrance around the benzylic carbon in this compound is a critical factor in determining the feasibility of the SN2 mechanism.

The primary bromine atom, being less sterically hindered, is more likely to undergo substitution via an SN2 mechanism. Formation of a primary carbocation required for an SN1 reaction at this position is highly unfavorable.

A comparative analysis of the factors influencing SN1 and SN2 reactions is presented in the table below:

| Factor | Favors SN1 | Favors SN2 | Relevance to this compound |

| Substrate | Tertiary > Secondary (benzylic) | Methyl > Primary > Secondary | The benzylic bromine is on a secondary carbon, allowing for both pathways. The primary bromine strongly favors SN2. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | The choice of nucleophile will be a key determinant of the reaction pathway at the benzylic position. |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | The solvent system can be tailored to favor one mechanism over the other. |

| Leaving Group | Good leaving group | Good leaving group | Bromine is a good leaving group, facilitating both reaction types. |

Influence of Substituents on Reaction Kinetics

The chloro substituent on the benzene ring exerts an electronic effect on the reactivity of the benzylic bromine. As an electron-withdrawing group through induction, the chlorine atom can destabilize the developing positive charge in the transition state of an SN1 reaction, thereby slowing it down. For an SN2 reaction, the electron-withdrawing nature of the chloro group can have a more complex effect, potentially slightly increasing the electrophilicity of the benzylic carbon.

Elimination Reactions: Formation of Unsaturated Derivatives

In the presence of a strong base, this compound can undergo elimination reactions (dehydrohalogenation) to form various unsaturated products.

Dehydrohalogenation Mechanisms

Similar to substitution reactions, elimination can proceed through different mechanisms, primarily E1 and E2.

The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction. A weak base can then abstract a proton from an adjacent carbon to form a double bond. Due to the stability of the benzylic carbocation, an E1 pathway is a possible side reaction during solvolysis.

The E2 mechanism is a concerted, one-step process where a strong base removes a proton, and the leaving group departs simultaneously to form a double bond. This pathway requires an anti-periplanar arrangement of the proton and the leaving group and is favored by strong, bulky bases. Given the two bromine atoms, a double dehydrobromination is a potential outcome under harsh basic conditions, leading to the formation of a diene.

Regioselectivity and Stereoselectivity of Elimination Products

The regioselectivity of the elimination reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. However, the use of a sterically hindered base can favor the formation of the less substituted (Hofmann) product.

In the case of this compound, elimination involving the benzylic bromine can lead to the formation of a double bond conjugated with the aromatic ring, which is a highly favored outcome due to extended conjugation.

The stereoselectivity of the E2 reaction is dependent on the conformation of the substrate. The requirement for an anti-periplanar geometry can dictate the formation of either the (E) or (Z) isomer of the resulting alkene.

Reactions at the Aromatic Ring System

The chloro- and dibromopropyl- substituents on the benzene ring influence its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution . The propyl group is also an ortho-, para-directing activator. The combined effect of these two groups would direct incoming electrophiles to the positions ortho to the propyl group and meta to the chloro group. However, the deactivating nature of the chloro substituent and the potential for side reactions on the propyl chain under harsh electrophilic conditions complicate these reactions.

Nucleophilic aromatic substitution on the chlorobenzene (B131634) ring is generally difficult and requires harsh conditions or the presence of strong electron-withdrawing groups at the ortho and para positions. The 1,3-dibromopropyl group is not a strong electron-withdrawing group, and therefore, nucleophilic substitution of the chlorine atom on the aromatic ring is not expected to be a facile process.

Electrophilic Aromatic Substitution Potentials

The benzene ring of this compound is substituted with two groups: a chloro group and a 1,3-dibromopropyl group. The directing and activating or deactivating effects of these substituents determine the regioselectivity and rate of electrophilic aromatic substitution (EAS) reactions.

Directing Effects: Both the chloro and alkyl groups are ortho-, para- directors. unizin.orgsavemyexams.com The chlorine atom, despite being deactivating due to its inductive electron-withdrawing effect, has lone pairs of electrons that can be donated to the ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks the ortho and para positions. pressbooks.pub The alkyl group (1,3-dibromopropyl) is weakly activating and also directs incoming electrophiles to the ortho and para positions. unizin.orgsavemyexams.com

Reactivity: The chlorine atom is a deactivating group, meaning it makes the benzene ring less reactive towards electrophilic attack compared to unsubstituted benzene. pressbooks.pubvaia.com This is because its strong inductive electron-withdrawing effect outweighs its weaker resonance electron-donating effect. pressbooks.pub Conversely, alkyl groups are generally considered activating groups that increase the electron density of the ring and enhance its reactivity. ualberta.ca

In the case of this compound, the two substituents are para to each other. The incoming electrophile will be directed to the positions ortho to either the chloro or the alkyl group. The strongest activating group will primarily control the position of substitution. ualberta.ca Given that alkyl groups are typically activating and halogens are deactivating, the 1,3-dibromopropyl group would be expected to have a greater influence on directing the substitution to its ortho positions (carbons 2 and 6 relative to the alkyl group). However, the presence of bromine atoms on the propyl chain may have a deactivating inductive effect, complicating the prediction.

| Substituent | Directing Effect | Activating/Deactivating |

| -Cl | Ortho, Para | Deactivating pressbooks.pub |

| -CH(Br)CH2CH2Br | Ortho, Para | Weakly Activating (Alkyl) unizin.orgsavemyexams.com |

Table 1: Substituent Effects in Electrophilic Aromatic Substitution

Metal-Catalyzed Cross-Coupling Reactivity

The presence of both an aryl chloride and two alkyl bromides in this compound makes it a versatile substrate for metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Aryl Chloride Reactivity: Aryl chlorides can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. rsc.orgyoutube.com These reactions typically employ palladium, nickel, or copper catalysts. rsc.orgnih.gov The reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides, often requiring more specialized catalyst systems or harsher reaction conditions. nih.gov

Alkyl Bromide Reactivity: The primary and secondary alkyl bromides in the 1,3-dibromopropyl chain are also amenable to cross-coupling. Nickel and iron catalysts are particularly effective for coupling alkyl halides. nih.govacs.org The development of methods for the cross-coupling of secondary alkyl halides has been an area of significant research. nih.gov

Selective Coupling: The differential reactivity of the aryl chloride and alkyl bromides could allow for selective cross-coupling. It is often possible to selectively react an alkyl bromide in the presence of an aryl chloride, or vice versa, by carefully choosing the catalyst and reaction conditions. organic-chemistry.org For instance, certain palladium catalysts are highly effective for aryl halide coupling while having minimal reactivity with alkyl halides, whereas some nickel-based systems are more suited for alkyl halide coupling. nih.govprinceton.eduacs.org

| Coupling Reaction | Catalyst Type | Potential Coupling Site |

| Suzuki Coupling | Palladium-based | Aryl chloride rsc.org |

| Sonogashira Coupling | Palladium/Copper | Aryl chloride rsc.org |

| Kumada Coupling | Nickel or Iron-based | Alkyl bromides, Aryl chloride acs.org |

| Heck Coupling | Palladium-based | Aryl chloride |

| Buchwald-Hartwig Amination | Palladium-based | Aryl chloride youtube.com |

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

Radical Reactions and Oxidative Transformations

Interaction with Reactive Radical Species

The 1,3-dibromopropyl side chain of the molecule is susceptible to radical reactions, particularly at the benzylic position. libretexts.org

Benzylic Bromination: The hydrogen atom at the benzylic carbon (the carbon atom attached to the benzene ring) is particularly susceptible to abstraction by radical species. libretexts.orgyoutube.com This is due to the resonance stabilization of the resulting benzylic radical. youtube.comlibretexts.org Reaction with radical initiators, such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator like benzoyl peroxide, can lead to further bromination at the benzylic position. libretexts.orgpressbooks.pub However, since this position is already substituted with a bromine atom, this specific reaction is less likely unless there are hydrogens to be substituted. Instead, the existing bromine could be involved in radical processes.

Radical Chain Mechanisms: The interaction with radicals typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. ucalgary.ca In the initiation step, a radical is generated. During propagation, this radical abstracts an atom (like hydrogen or bromine) from the substrate to form a new radical, which then continues the chain. Termination involves the combination of two radicals. ucalgary.ca

Oxidation Pathways of the Aliphatic Chain

The alkyl side chain of this compound can undergo oxidation, particularly at the benzylic position. libretexts.orgopenstax.org

Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), can oxidize alkyl chains attached to a benzene ring to a carboxylic acid group (-COOH). libretexts.orgopenstax.orgunizin.org This reaction typically requires the presence of at least one benzylic hydrogen. libretexts.orglibretexts.orgunizin.org Given that the benzylic carbon in this compound has a bromine atom and a hydrogen atom, it is susceptible to this oxidation. The rest of the alkyl chain is cleaved off during this process. libretexts.org The benzene ring itself is generally resistant to oxidation under these conditions. libretexts.orgopenstax.orgunizin.org

Mechanism of Oxidation: The mechanism of side-chain oxidation is complex but is understood to involve the formation of a benzylic radical as a key intermediate. libretexts.orgopenstax.orgunizin.org The presence of the aromatic ring significantly enhances the reactivity of the side chain towards oxidation. libretexts.orgunizin.org

| Oxidizing Agent | Potential Product |

| Potassium Permanganate (KMnO4) | 4-Chlorobenzoic acid libretexts.orgopenstax.orgunizin.org |

| Chromic Acid (H2CrO4) | 4-Chlorobenzoic acid masterorganicchemistry.com |

| Air (O2) with Co(III) catalyst | 4-Chlorobenzoic acid libretexts.orgunizin.org |

Table 3: Potential Oxidation Products of the Aliphatic Chain

Structure Activity Relationships and Design of Novel Derivatives

Systematic Variation of Halogen Substitution Patterns

While specific studies systematically varying the halogen substitution patterns on 1-Chloro-4-(1,3-dibromopropyl)benzene are not extensively documented in publicly available research, the principles of aromatic and aliphatic halogen chemistry allow for predictions of how such variations could influence its properties.

The chlorine atom on the benzene (B151609) ring is an ortho-, para- director for electrophilic aromatic substitution, though it is a deactivating group. calpaclab.com The bromine atoms on the propyl chain are susceptible to nucleophilic substitution and elimination reactions.

Systematic replacement of the chlorine with other halogens (fluorine, bromine, iodine) would modulate the electronic properties of the aromatic ring. For instance, fluorine, being highly electronegative, would further deactivate the ring towards electrophilic attack, while iodine might introduce different steric and electronic effects. Similarly, altering the bromine atoms on the side chain to other halogens would impact the leaving group ability in nucleophilic substitution reactions, thereby influencing reaction kinetics and product distribution.

A comparative analysis of related halogenated benzene derivatives highlights the importance of the halogen type and position on biological activity. For example, studies on various poly-substituted benzene derivatives have shown that the nature and position of the halogen substituents significantly affect their antimicrobial and antifungal activities. dergipark.org.tr

Table 1: Predicted Impact of Halogen Variation on Reactivity

| Variation | Predicted Effect on Aromatic Ring Reactivity | Predicted Effect on Side Chain Reactivity |

| Replacing Chlorine with Fluorine | Increased deactivation towards electrophilic substitution | No direct impact |

| Replacing Chlorine with Bromine | Similar deactivation to chlorine | No direct impact |

| Replacing Chlorine with Iodine | Less deactivation, potential for different reactivity patterns | No direct impact |

| Replacing Side-chain Bromine with Chlorine | Reduced leaving group ability in substitution reactions | Slower reaction rates |

| Replacing Side-chain Bromine with Iodine | Enhanced leaving group ability in substitution reactions | Faster reaction rates |

Modifications to the Aliphatic Side Chain and Their Chemical Implications

The 1,3-dibromopropyl side chain is a key feature of the molecule, offering a versatile platform for a variety of chemical transformations. Modifications to this chain can lead to a diverse array of derivatives with distinct chemical and physical properties.

The two bromine atoms are excellent leaving groups, making them ideal sites for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, such as amines, azides, cyanides, and thiols, which can serve as handles for further derivatization or as key pharmacophores in bioactive molecules.

Elimination reactions, promoted by a base, can lead to the formation of unsaturated derivatives, such as allyl or cyclopropyl (B3062369) moieties. The formation of a cyclopropane (B1198618) ring, for instance, can significantly alter the conformational properties and metabolic stability of the molecule, which can be advantageous in drug design.

Derivatization for Specific Research Applications

The chemical versatility of this compound makes it a valuable starting material for the synthesis of more complex molecules with specific applications in research and development.

Halogenated aromatic compounds are fundamental building blocks in organic synthesis, often serving as key intermediates in the preparation of pharmaceuticals and other functional materials. While direct evidence of this compound being used as a precursor for a specific complex molecule is limited in the available literature, its structural motifs are present in various important compounds.

For example, related bromo-chloro-benzene derivatives are used as intermediates in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes. google.com The synthesis of such complex molecules often involves multi-step processes where the halogenated aromatic core is sequentially functionalized. The reactive sites on this compound provide the necessary handles for such synthetic strategies.

The development of new therapeutic agents often involves the synthesis and biological evaluation of a library of analogues of a lead compound. The structural framework of this compound can be systematically modified to explore its potential as a scaffold for bioactive molecules.

For instance, the introduction of different functional groups onto the aliphatic chain could lead to compounds that interact with specific biological targets. The synthesis of benzenesulphonamide derivatives, for example, has been shown to yield compounds with anti-inflammatory, antimicrobial, and antioxidant activities. nih.gov By incorporating a sulfonamide or other pharmacologically relevant groups into the structure of this compound, it may be possible to design novel bioactive analogues.

Furthermore, the design of dual cholinesterase inhibitors for the treatment of Alzheimer's disease has involved the exploration of substituted benzylidene derivatives. nih.gov The 4-chlorophenyl group of the title compound could potentially serve as a starting point for the design of inhibitors targeting such enzymes.

Table 2: Potential Bioactive Analogues via Derivatization

| Derivative Type | Potential Biological Target/Application | Rationale |

| Amino-substituted derivatives | Ion channels, receptors | Introduction of basic nitrogen atoms can lead to interactions with acidic residues in proteins. |

| Azido- and cyano-derivatives | Click chemistry, enzyme inhibitors | Versatile functional groups for further elaboration or direct interaction with active sites. |

| Thiol-derivatives | Covalent inhibitors, metal chelation | The thiol group is highly reactive and can form covalent bonds with specific amino acid residues. |

| Cyclopropyl derivatives | Increased metabolic stability | The cyclopropyl ring can protect adjacent functional groups from metabolism. |

Computational Chemistry and Theoretical Investigations of 1 Chloro 4 1,3 Dibromopropyl Benzene

Electronic Structure Analysis through Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For 1-Chloro-4-(1,3-dibromopropyl)benzene, DFT can provide a detailed picture of its electron distribution and orbital energies, which are fundamental to understanding its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's stability and reactivity. schrodinger.com A smaller gap generally implies higher reactivity. nih.govacs.org

For this compound, the electronic nature of the benzene (B151609) ring is influenced by both the chloro and the 1,3-dibromopropyl substituents. The chlorine atom, being electronegative, has an electron-withdrawing inductive effect, which can lower the energy of the molecular orbitals. libretexts.org Conversely, the alkyl chain (propyl group) is generally considered to be weakly electron-donating. The interplay of these effects determines the ultimate energies of the HOMO and LUMO.

Table 1: Illustrative HOMO-LUMO Gap Data for Related Aromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -6.75 | -1.15 | 5.60 |

| Chlorobenzene (B131634) | -6.89 | -1.28 | 5.61 |

| Toluene (B28343) | -6.42 | -1.18 | 5.24 |

This table presents representative data for related compounds to illustrate the effects of substituents on the HOMO-LUMO gap. The values are conceptual and would require specific DFT calculations for this compound for precise determination.

The charge density distribution and molecular electrostatic potential (MEP) are crucial for understanding a molecule's reactive sites and intermolecular interactions. The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In this compound, the chlorine and bromine atoms, being highly electronegative, will create regions of negative electrostatic potential around them. The hydrogen atoms of the benzene ring and the propyl chain will exhibit positive potential. The carbon atoms attached to the halogens will have a partial positive charge, making them susceptible to nucleophilic attack. The benzene ring itself represents a region of high electron density.

Computational studies on halogenated benzenes confirm that the halogen atoms are regions of negative potential, while the areas ortho and para to the halogen can be influenced by resonance effects. researchgate.netacs.org The electrostatic potential is a key factor in guiding the approach of reactants and influencing non-covalent interactions. nih.gov

Reaction Mechanism Elucidation by Computational Methods

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, with its multiple reactive sites, computational analysis can predict the most likely pathways for its transformations.

Reactions involving the 1,3-dibromopropyl group are likely to proceed via nucleophilic substitution (S_N1 or S_N2) or elimination (E1 or E2) mechanisms. studysmarter.co.uk Computational chemistry can be used to locate the transition state structures for these pathways and calculate their corresponding activation energies. acs.orgresearchgate.net The activation energy is the energy barrier that must be overcome for a reaction to occur, and its value is directly related to the reaction rate. msu.edu

For this compound, a nucleophilic attack could occur at either of the carbon atoms bearing a bromine atom. The carbon at the 1-position is a secondary carbon, while the carbon at the 3-position is primary. Generally, S_N2 reactions are favored at primary carbons due to less steric hindrance, while S_N1 reactions are more likely at secondary carbons due to the greater stability of the resulting secondary carbocation. youtube.com DFT calculations can precisely quantify these energetic differences.

Table 2: Hypothetical Activation Energies for Nucleophilic Substitution on this compound

| Reaction Pathway | Attacked Carbon | Proposed Mechanism | Hypothetical Activation Energy (kcal/mol) |

| Substitution | C1 (secondary) | S_N1 | Lower |

| Substitution | C1 (secondary) | S_N2 | Higher |

| Substitution | C3 (primary) | S_N1 | Higher |

| Substitution | C3 (primary) | S_N2 | Lower |

This table provides a conceptual illustration of how activation energies, which would be determined through computational studies, can predict the favored reaction mechanism at different sites.

Regioselectivity refers to the preference for a reaction to occur at one position over another. youtube.comyoutube.com In this compound, the two bromine atoms are not equivalent, leading to questions of regioselectivity in its reactions. As mentioned, computational calculations of activation energies for attack at C1 versus C3 can predict the major product of a substitution or elimination reaction. acs.orgnih.gov

Stereoselectivity, the preference for the formation of one stereoisomer over another, is also a critical aspect of chemical reactions. rsc.orgnih.gov The carbon atom at the 1-position of the propyl chain is a chiral center. Therefore, reactions at this position can lead to different stereoisomers. Computational methods can be used to model the transition states leading to different stereochemical outcomes and predict the enantiomeric or diastereomeric excess. researchgate.netnih.gov

Conformational Analysis and Molecular Dynamics Simulations

The 1,3-dibromopropyl chain attached to the chlorobenzene ring is flexible, with several rotatable single bonds. This flexibility gives rise to multiple possible conformations (spatial arrangements of atoms). Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Spectroscopic Parameter Prediction and Validation

In the absence of specific data for this compound, this section will outline the established computational methodologies that would be employed to predict and validate its spectroscopic properties. These theoretical approaches are fundamental in modern chemistry for characterizing new or unstudied molecules.

Theoretical Prediction of Spectroscopic Parameters

Computational quantum chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for the ab initio prediction of spectroscopic parameters. numberanalytics.comnih.govnumberanalytics.com These methods model the electronic structure of a molecule to derive properties that are directly comparable to experimental spectra.

For a molecule like this compound, the first step in a computational study would be to determine its most stable three-dimensional conformation(s) through geometry optimization. This is crucial as spectroscopic parameters are highly dependent on the molecular geometry. Once the optimized geometry is obtained, further calculations can be performed to predict the various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional such as B3LYP, is a reliable approach for calculating the nuclear magnetic shielding tensors. nih.govcomporgchem.comruc.dk These tensors are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts for the aromatic and aliphatic protons and carbons of this compound would provide valuable information for its structural confirmation. For instance, the calculations would predict the distinct chemical shifts for the non-equivalent protons on the propyl chain and the aromatic protons, influenced by the chloro and dibromopropyl substituents.

Infrared (IR) Spectroscopy

Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. numberanalytics.com These predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data.

For this compound, these calculations would predict characteristic vibrational modes, including C-H stretching and bending of the aromatic ring and the propyl chain, as well as the C-Cl and C-Br stretching frequencies. These predicted spectra can be instrumental in identifying the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra, such as UV-Vis spectra. researchgate.netacs.orgmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as a series of excitation energies and corresponding oscillator strengths, which can be plotted to generate a theoretical UV-Vis spectrum.

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions within the molecule, primarily the π → π* transitions of the substituted benzene ring.

Validation of Predicted Parameters

The validation of computationally predicted spectroscopic parameters is a critical step to ensure their accuracy and reliability. arxiv.orgcecam.orgwikipedia.org The standard procedure involves comparing the theoretical data with experimentally obtained spectra. A good correlation between the predicted and experimental values for a set of related known compounds can provide confidence in the predictions for an unknown or unmeasured compound. acs.org

In the case of this compound, should experimental data become available, it would be compared against the theoretically predicted spectra. Any discrepancies can often be rationalized by considering environmental factors in the experiment (like solvent effects, which can also be modeled computationally) or limitations of the theoretical model. researchgate.netliverpool.ac.uk

Data Tables of Predicted Spectroscopic Parameters

The following tables are presented as a template for the type of data that would be generated from a comprehensive computational study of this compound. The values are currently unpopulated due to the lack of available published data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Calculated at the B3LYP/6-311+G(d,p) level of theory with GIAO, referenced to TMS. Solvent effects would be modeled using a continuum model (e.g., IEFPCM for chloroform).

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Ring | ||

| C1-H | ||

| C2-H | ||

| C4-H | ||

| C5-H | ||

| Propyl Chain | ||

| CH(Br) | ||

| CH₂ |

Table 2: Predicted Principal Infrared (IR) Vibrational Frequencies (cm⁻¹) for this compound Calculated at the B3LYP/6-311+G(d,p) level of theory. Frequencies are typically scaled by an empirical factor (e.g., ~0.96).

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|

| Aromatic C-H Stretch | ||

| Aliphatic C-H Stretch | ||

| Aromatic C=C Stretch | ||

| C-Cl Stretch |

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound Calculated using TD-DFT at the B3LYP/6-311+G(d,p) level of theory. Solvent effects would be modeled using a continuum model (e.g., IEFPCM for ethanol).

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | ||

| S₀ → S₂ |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate molecular architecture of 1-Chloro-4-(1,3-dibromopropyl)benzene. By probing the interactions of the molecule with electromagnetic radiation, these techniques offer a wealth of structural information.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the chlorophenyl ring would appear as a complex multiplet or as two distinct doublets in the downfield region (typically δ 7.0-7.5 ppm). The protons of the dibromopropyl side chain would exhibit characteristic shifts and couplings. The methine proton (CHBr) would be expected to resonate further downfield than the methylene (B1212753) protons (CH2Br and CH2) due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Distinct signals would be expected for the carbons of the chlorophenyl ring, with the carbon atom bonded to chlorine showing a characteristic downfield shift. The carbons of the dibromopropyl side chain would also produce separate signals, with the carbon atoms bonded to bromine appearing at a lower field compared to the other aliphatic carbon.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals. COSY would establish the coupling relationships between protons, helping to trace the connectivity within the propyl chain and the aromatic ring. HSQC would correlate each proton signal with its directly attached carbon atom, providing definitive C-H assignments.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to Cl) | 7.2 - 7.4 | Doublet | 2H |

| Aromatic (meta to Cl) | 7.1 - 7.3 | Doublet | 2H |

| Methine (CHBr) | 5.0 - 5.5 | Multiplet | 1H |

| Methylene (CH2Br) | 3.8 - 4.2 | Multiplet | 2H |

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C-Cl) | 132 - 135 |

| Aromatic (C-H) | 128 - 130 |

| Aromatic (C-C) | 138 - 142 |

| Methine (CHBr) | 55 - 65 |

| Methylene (CH2Br) | 35 - 45 |

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic propyl chain (around 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The presence of the chloro- and bromo-substituents would be confirmed by C-Cl and C-Br stretching vibrations in the lower frequency "fingerprint" region of the spectrum (typically below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FTIR. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the benzene (B151609) ring would be a prominent feature. The C-Br and C-Cl stretching vibrations would also be observable and can sometimes provide clearer signals than in FTIR for certain molecular symmetries.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₉Br₂Cl), HRMS would provide a highly precise measurement of its molecular weight. The isotopic pattern observed in the mass spectrum would be characteristic of a compound containing chlorine and bromine, with the distinctive isotopic abundances of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br. This isotopic signature serves as a definitive confirmation of the presence and number of halogen atoms in the molecule.

UV-Vis spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the substituted benzene ring. The chromophore, the p-chlorophenyl group, would be expected to exhibit characteristic absorption bands in the ultraviolet region, typically around 220-280 nm, corresponding to π→π* transitions of the aromatic system. The presence of the halogen substituents can cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from complex mixtures and for assessing its purity.

Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. The compound would be separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions.

Selective Detectors: For quantitative analysis, selective detectors such as the Electron Capture Detector (ECD) would be highly sensitive to the halogenated nature of the molecule, allowing for trace-level detection.

GC-MS/MS and HRMS: Coupling GC with mass spectrometry provides a powerful analytical tool. GC-MS would allow for the identification of the compound based on its mass spectrum, which serves as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum would be consistent with the structure of this compound, showing characteristic losses of bromine, chlorine, and fragments of the propyl chain. The use of tandem mass spectrometry (GC-MS/MS) or high-resolution mass spectrometry (GC-HRMS) would further enhance selectivity and sensitivity, enabling accurate quantification even in complex matrices.

Liquid Chromatography (LC) Techniques (e.g., LC-MS/MS)

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for the selective and sensitive quantification of halogenated organic compounds. The versatility of LC allows for the separation of complex mixtures, while MS/MS provides a high degree of specificity and sensitivity, which is crucial for distinguishing and quantifying trace levels of target analytes in intricate matrices.

For a compound like this compound, a reverse-phase LC method would typically be employed. This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The presence of bromine and chlorine atoms increases the hydrophobicity of the molecule, leading to strong retention on a C18 or similar reverse-phase column.

The detection by mass spectrometry would involve optimizing the ionization source and collision-induced dissociation parameters to achieve maximum sensitivity and specificity. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques for such compounds. Given the structure of this compound, ESI in negative ion mode might be effective due to the electronegative halogen atoms, although positive ion mode could also be explored. Multiple Reaction Monitoring (MRM) would be the preferred scan mode in MS/MS for quantitative analysis, where specific precursor-to-product ion transitions are monitored.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of Halogenated Aromatic Compounds

| Parameter | Typical Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | Start at 50-60% B, increase to 95-100% B over 5-10 minutes |

| Flow Rate | 0.2-0.5 mL/min |

| Column Temperature | 30-40 °C |

| Injection Volume | 5-20 µL |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Polarity | Negative or Positive Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0-4.5 kV |

| Source Temperature | 120-150 °C |

| Desolvation Temperature | 350-500 °C |

| Collision Gas | Argon |

Disclaimer: The parameters in this table are illustrative and based on general methods for halogenated aromatic compounds. Specific optimization for this compound would be required.

Sample Preparation and Extraction Strategies for Research Matrices

The choice of sample preparation and extraction strategy is critical for accurate quantification and is highly dependent on the nature of the research matrix (e.g., environmental samples like soil and water, or biological tissues). The primary goals are to isolate the analyte from interfering matrix components, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument.

Liquid-Liquid Extraction (LLE) is a fundamental technique that can be applied to aqueous samples. wikipedia.org It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. For a non-polar compound like this compound, solvents such as hexane, dichloromethane, or a mixture thereof would be effective. The efficiency of LLE can be influenced by pH adjustment of the aqueous phase and the solvent-to-sample ratio.

Solid-Phase Extraction (SPE) offers a more selective and efficient alternative to LLE, with reduced solvent consumption. taylorandfrancis.com For extracting halogenated aromatic compounds from aqueous matrices, a reverse-phase sorbent like C18 or a polymer-based sorbent is commonly used. researchgate.netacademicjournals.orgnih.gov The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent.

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), is a powerful technique for solid and semi-solid samples like soil, sediment, or tissue. nih.gov It uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. A suitable solvent or solvent mixture is chosen to extract the analyte from the sample matrix.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation method that has gained popularity for the analysis of a wide range of analytes in food and environmental matrices. measurlabs.comscharlab.comspecartridge.com It involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. measurlabs.comspecartridge.com This method is known for its high throughput and good recovery for a broad scope of compounds.

Table 2: Overview of Extraction Strategies for Halogenated Compounds in Different Matrices

| Extraction Technique | Matrix | Typical Solvents/Sorbents | Key Advantages |

| Liquid-Liquid Extraction (LLE) | Water | Hexane, Dichloromethane, Pentane | Simple, widely applicable |

| Solid-Phase Extraction (SPE) | Water, Urine | C18, Polymer-based sorbents | High selectivity, low solvent use, high concentration factor |

| Pressurized Liquid Extraction (PLE) | Soil, Sediment, Tissue | Dichloromethane:Hexane, Acetone:Hexane | Fast, efficient, automated |

| QuEChERS | Fruits, Vegetables, Soil | Acetonitrile, PSA, C18, GCB | High throughput, cost-effective, broad analyte scope |

Disclaimer: The information in this table provides a general guideline for the extraction of halogenated compounds. The optimal method and materials for this compound would need to be determined experimentally.

Environmental Fate and Degradation Pathways of 1 Chloro 4 1,3 Dibromopropyl Benzene

Abiotic Degradation Processes

Abiotic degradation, occurring without the intervention of living organisms, plays a significant role in the transformation of 1-Chloro-4-(1,3-dibromopropyl)benzene in the environment. Key processes include photochemical and hydrolytic degradation.

Photochemical degradation, driven by sunlight, is a primary pathway for the breakdown of many organic pollutants. For this compound, this process likely involves two main mechanisms: direct photolysis and indirect photo-oxidation by hydroxyl radicals.

Direct photolysis involves the absorption of light energy by the molecule, which can lead to the cleavage of chemical bonds. The carbon-bromine (C-Br) bonds are generally weaker than carbon-chlorine (C-Cl) and carbon-carbon (C-C) bonds, making them more susceptible to photolytic cleavage. Studies on other brominated aromatic compounds have shown that photodegradation often proceeds via debromination nih.gov. The photodegradation of new brominated flame retardants (NBFRs) has been observed to follow first-order kinetics, with degradation rates highly dependent on the wavelength of light and the solvent medium nih.govnih.gov. For instance, degradation is significantly faster under broad-spectrum UV light (180–400 nm) compared to visible light (400–700 nm) nih.gov.

Indirect photochemical degradation occurs through reactions with photochemically generated reactive species, most notably the hydroxyl radical (•OH). The reaction of hydroxyl radicals with benzene (B151609) and its halogenated derivatives has been extensively studied. The rate constants for these reactions are crucial for predicting the atmospheric lifetime of such compounds nist.govpsu.edupsu.edu. For benzene, the reaction with •OH leads to the formation of a hydroxycyclohexadienyl radical, which can then undergo further reactions to form phenol (B47542) and other oxidation products psu.edu. The presence of halogen substituents on the aromatic ring can influence the reaction rate.

Table 1: Estimated Photochemical Degradation Parameters for this compound and Analogous Compounds (Note: Data for the target compound are estimated based on analogous structures.)

| Parameter | Value/Range | Analogous Compound(s) | Reference(s) |

| Photodegradation Kinetics | First-order | Brominated Flame Retardants | nih.govnih.gov |

| Atmospheric Half-life (vs. •OH) | Estimated to be on the order of days | 1-Bromopropane (14 days), 1,2-Dibromo-3-chloropropane (36 days) | cdc.govcdc.gov |

| •OH Reaction Rate Constant (gas phase) | ~1 x 10⁻¹² cm³/molecule·s | Benzene, Halogenated Benzenes | mdpi.comcopernicus.org |

| Primary Photodegradation Pathway | Debromination | Brominated Flame Retardants | nih.gov |

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the C-Br bonds in the propyl chain are the most likely sites for hydrolysis. The rate of hydrolysis of halogenoalkanes is influenced by factors such as the nature of the halogen (reactivity: I > Br > Cl > F), pH, and temperature algoreducation.comstudysmarter.co.uk.

Studies on similar compounds like 1,3-dibromopropane (B121459) show a hydrolysis half-life of approximately 48 days at a neutral pH of 7 and a temperature of 25°C nih.gov. The hydrolysis of other halogenated propanes, such as 1,3-dichloropropene, is pH-dependent, with increased rates at higher pH values nih.gov. It is expected that the hydrolysis of this compound would also be influenced by these environmental conditions, leading to the substitution of bromine atoms with hydroxyl groups to form alcohol derivatives.

Table 2: Estimated Hydrolytic Degradation Parameters for this compound and Analogous Compounds (Note: Data for the target compound are estimated based on analogous structures.)

| Parameter | Value/Range | Analogous Compound(s) | Reference(s) |

| Hydrolysis Half-life | Estimated to be in the range of weeks to months | 1,3-Dibromopropane (48 days at pH 7, 25°C) | nih.gov |

| pH Dependence | Increased degradation at higher pH | 1,3-Dichloropropene | nih.gov |

| Primary Hydrolysis Products | Brominated and chlorinated propanols | General Halogenoalkane Hydrolysis | algoreducation.comstudysmarter.co.uk |

Biotic Degradation Pathways

Biotic degradation, or biodegradation, involves the transformation of chemical compounds by microorganisms. This is a critical process for the removal of many organic pollutants from soil and water.

The microbial degradation of halogenated aromatic compounds often begins with the enzymatic cleavage of the carbon-halogen bond. For this compound, both the aromatic chlorine and the aliphatic bromine atoms are targets for microbial enzymes.

Aerobic degradation of chlorinated benzenes is often initiated by dioxygenase enzymes, which incorporate two oxygen atoms into the aromatic ring to form a chlorocatechol intermediate nih.govnih.gov. This intermediate then undergoes ring cleavage, leading to further degradation and eventual mineralization to carbon dioxide and chloride ions nih.gov. It is plausible that a similar pathway exists for the chlorophenyl moiety of the target compound.

The dibromopropyl side chain is also subject to microbial attack. Bacteria capable of degrading brominated alkanes have been isolated, and their degradation pathways often involve dehalogenase enzymes that replace the bromine atoms with hydroxyl groups nih.govmdpi.com. The resulting alcohols can then be further oxidized.

Several types of enzymes are involved in the degradation of halogenated hydrocarbons. For this compound, the key enzymatic reactions would be dehalogenations.

Dioxygenases and Monooxygenases: These enzymes are crucial for the initial attack on the aromatic ring of chlorinated and brominated benzenes under aerobic conditions nih.gov. They introduce hydroxyl groups, making the ring more susceptible to cleavage.

Dehalogenases: These enzymes catalyze the removal of halogen atoms. Hydrolytic dehalogenases replace a halogen with a hydroxyl group from water mdpi.com. Reductive dehalogenases, often active under anaerobic conditions, replace a halogen with a hydrogen atom.

Environmental Partitioning and Transport Research

The environmental partitioning and transport of a chemical determine its distribution in different environmental compartments (air, water, soil, and biota) and its potential for long-range movement. These processes are governed by the physicochemical properties of the compound, such as its water solubility, vapor pressure, and its partitioning coefficients between different phases.

For this compound, its relatively low water solubility and moderate molecular weight suggest that it will likely adsorb to soil and sediment particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for predicting this sorption. For chlorinated benzenes, Koc values are positively correlated with the degree of chlorination nih.gov. The octanol-water partition coefficient (Kow) is often used to estimate Koc and bioaccumulation potential epa.govepa.gov. Given the presence of a chloro- and two bromo-substituents, this compound is expected to have a relatively high Kow and Koc, indicating a tendency to associate with organic matter in soil and sediment.

Transport in the environment can occur through volatilization into the atmosphere, leaching into groundwater, and runoff into surface waters. The Henry's Law constant, which relates the concentration of a chemical in air to its concentration in water, is important for assessing its potential for volatilization. Halogenated hydrocarbons can be transported over long distances in the atmosphere researchgate.net. Modeling studies are often used to predict the transport and fate of such compounds in the environment iwaponline.comcambridge.org.

Table 3: Estimated Environmental Partitioning and Transport Parameters for this compound and Analogous Compounds (Note: Data for the target compound are estimated based on analogous structures.)

| Parameter | Estimated Value/Behavior | Analogous Compound(s) | Reference(s) |

| Log Kow (Octanol-Water Partition Coefficient) | Estimated to be in the range of 3-4 | Bromobenzene (2.99), Chlorinated Benzenes | epa.govnih.gov |

| Koc (Soil Organic Carbon-Water Partition Coefficient) | High; strong sorption to soil organic matter expected | Chlorinated Benzenes, PCBs | nih.govepa.govca.gov |

| Mobility in Soil | Low to moderate | General Halogenated Hydrocarbons | researchgate.net |

| Primary Transport Pathways | Adsorption to soil/sediment, potential for atmospheric transport | Halogenated Benzenes | researchgate.netcambridge.org |

Future Research Directions and Unexplored Avenues for 1 Chloro 4 1,3 Dibromopropyl Benzene

Development of Green Chemistry Synthetic Routes

Traditional syntheses of halogenated aromatic compounds often rely on classical methods like Friedel-Crafts reactions, which can involve hazardous reagents and produce significant waste. beilstein-journals.orggctlc.org Future research should prioritize the development of environmentally benign synthetic pathways to 1-Chloro-4-(1,3-dibromopropyl)benzene.

A primary focus would be the replacement of conventional Lewis acid catalysts, such as aluminum trichloride (B1173362) (AlCl₃), which are used in stoichiometric amounts and require aqueous work-ups. beilstein-journals.orggctlc.org Research into solid acid catalysts or recyclable, less toxic metal catalysts like iron(III) chloride (FeCl₃) could offer a more sustainable alternative for the initial acylation or alkylation of chlorobenzene (B131634). nih.gov Furthermore, exploring alkylating agents like alcohols in place of alkyl halides can significantly improve the environmental profile of the synthesis by producing water as the only byproduct. beilstein-journals.orgnih.gov

A hypothetical "greener" synthesis could involve the Friedel-Crafts acylation of chlorobenzene with 3-bromopropionyl chloride using a recyclable solid acid catalyst, followed by reduction of the ketone and subsequent allylic bromination under mild, photocatalytic conditions. This approach would align with several principles of green chemistry, including catalysis, atom economy, and the use of less hazardous substances. gctlc.org

Table 1: Comparison of Traditional vs. Potential Green Synthetic Steps

| Reaction Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle |

|---|---|---|---|

| Acylation | Chlorobenzene + Propenoyl chloride + AlCl₃ | Chlorobenzene + Propenoyl chloride + Graphite or solid acid catalyst | Catalysis, Waste Reduction gctlc.org |

| Reduction | Wolff-Kishner or Clemmensen Reduction | Catalytic Hydrogenation (H₂/Pd) | Atom Economy, Safer Reagents |

| Halogenation | Radical bromination with NBS and AIBN | Photochemical bromination with visible light | Energy Efficiency, Safer Conditions acs.org |

Exploration of Novel Catalytic Transformations

The presence of three halogen atoms at distinct positions—one on the aromatic ring and two on the propyl side chain—makes this compound an excellent substrate for exploring novel catalytic transformations. Hydrodehalogenation, the replacement of a halogen with hydrogen, is a key area for investigation. acs.orgthieme-connect.de

Future studies could explore the selective catalytic hydrodehalogenation of the bromine atoms on the propyl chain while leaving the more stable aryl-chlorine bond intact. Catalysts based on earth-abundant metals like titanium or established systems using palladium could be optimized for this purpose. acs.orgorganic-chemistry.org Such selective transformations would provide access to valuable building blocks like 1-chloro-4-propylbenzene (B1580988) or 1-chloro-4-(3-bromopropyl)benzene.

Furthermore, the C-Br bonds are amenable to a variety of catalytic cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds. Investigating intramolecular catalytic reactions could also be fruitful, potentially leading to the synthesis of novel cyclopropane (B1198618) or other cyclic derivatives.

In-depth Mechanistic Studies of Complex Reactions

The structural features of this compound invite detailed mechanistic investigations into its reactivity. The interplay between the deactivating, ortho-, para-directing chloro substituent and the alkyl side chain presents a classic case for studying the regioselectivity of further electrophilic aromatic substitution (EAS) reactions. msu.edulibretexts.org

A two-step mechanism is generally proposed for EAS, involving the formation of a positively charged arenium ion intermediate. msu.edulibretexts.org The stability of this intermediate dictates the reaction rate and product distribution. Studies could probe how the 1,3-dibromopropyl group influences the stability of the arenium ion at the ortho and meta positions relative to the chloro group, leading to a precise understanding of product isomer ratios in reactions like nitration or further halogenation. libretexts.orgmasterorganicchemistry.com

Additionally, the 1,3-dibromoalkyl functionality is prone to nucleophilic substitution and elimination reactions. Mechanistic studies could elucidate the competition between Sₙ1, Sₙ2, E1, and E2 pathways under various conditions, and the potential for neighboring group participation involving the second bromine atom or the aromatic ring.

Advanced Multiscale Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the properties of this compound without the need for extensive empirical work. researchgate.net Future research should leverage advanced computational modeling to investigate its electronic structure, reactivity, and spectroscopic properties.

DFT calculations can be used to determine key physiochemical properties such as frontier molecular orbital energies (HOMO-LUMO), thermodynamic properties, and bond dissociation energies. researchgate.netnih.gov These calculations can predict the most likely sites for electrophilic or nucleophilic attack and help rationalize experimentally observed reactivity. For instance, mapping the molecular electrostatic potential (MEP) can visualize electron-rich and electron-poor regions of the molecule, offering insights into its intermolecular interactions. chemrxiv.org

Simulating reaction pathways, for example, the energy profiles for the formation of different arenium ion intermediates in EAS, can provide a quantitative basis for predicting product ratios. researchgate.net Such computational studies, when correlated with experimental results, can provide a deep and comprehensive understanding of the molecule's chemical behavior. researchgate.net

Table 2: Hypothetical DFT-Calculated Properties for Reaction Site Prediction

| Property | Aromatic C2 (ortho to Cl) | Aliphatic C1 (benzylic) | Aliphatic C3 | Interpretation |

|---|---|---|---|---|

| Mulliken Atomic Charge | -0.15 | +0.05 | +0.08 | C2 is a likely site for electrophilic attack. |

| Fukui Function (f⁻) | 0.08 | 0.02 | 0.01 | C2 has the highest susceptibility to electrophilic attack. chemrxiv.org |

| Bond Dissociation Energy (C-Br) | N/A | 280 kJ/mol | 295 kJ/mol | The benzylic C-Br bond is weaker and likely more reactive. |

Integration of Analytical Techniques for Real-time Monitoring

To fully understand and optimize reactions involving this compound, the integration of Process Analytical Technology (PAT) for real-time monitoring is essential. Modern spectroscopic techniques can provide continuous data on reaction kinetics, intermediate formation, and product yield without the need for offline sampling. ed.gov

Extractive electrospray ionization mass spectrometry (EESI-MS) or Direct Analysis in Real Time (DART-MS) are powerful techniques for the on-line monitoring of organic reactions. nih.govnih.gov These methods can track the concentrations of reactants, intermediates, and products in real-time, allowing for precise determination of reaction endpoints and the identification of transient species. This would be particularly valuable for studying the complex reaction pathways of this multifunctional molecule.

Additionally, in situ spectroscopic methods like Raman or mid-infrared spectroscopy can monitor changes in specific functional groups. acs.org For example, a fiber optic Raman probe could follow the disappearance of the C-Br stretching frequency during a dehalogenation reaction, providing immediate kinetic data. acs.org The use of automated sampling systems coupled with these analytical techniques can enable high-throughput screening of reaction conditions, accelerating the discovery of novel transformations. nih.govacs.org

Q & A

Q. Data Reference :

| Parameter | Value/Procedure |

|---|---|

| Solvent | THF |

| Catalyst | NaH |

| Reaction Time | 3 hours (reflux) + 18 hours (stirring) |

| Purification | Silica gel chromatography |

| Yield | 34% |

How can researchers ensure safe handling and storage of this compound?

Methodological Answer :

Critical safety protocols include:

- PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure (H300/H301 hazards) .

- Ventilation : Use fume hoods to avoid inhalation (H331).

- Storage : Inert gas (N₂/Ar) atmosphere at 2–8°C to prevent degradation. Store away from oxidizers and metals .

- Spill Management : Neutralize with sand/silica, then dispose as halogenated waste (EPA guidelines) .

What spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated chloroform. Key signals include aromatic protons (δ 7.3–7.4 ppm) and aliphatic protons (δ 3.5–3.6 ppm for CH₂Br groups). ¹³C NMR confirms sp² carbons (δ 124–141 ppm) and alkyl halides (δ 28–32 ppm) .

- GC-MS : Molecular ion peak at m/z 356 confirms molecular weight. Fragmentation patterns (e.g., loss of Br or Cl) validate structure .

- Elemental Analysis : Verify C/H/Cl/Br ratios to assess purity (>95%) .

How do reaction conditions influence product distribution in substitution vs. elimination pathways?

Advanced Analysis :

Competing pathways arise from steric and electronic factors:

- Substitution : Polar aprotic solvents (e.g., DMF) and nucleophiles (e.g., OH⁻) favor SN2 mechanisms, yielding hydroxy/alkoxy derivatives.

- Elimination : High temperatures (>80°C) or bulky bases (e.g., t-BuOK) promote β-hydride abstraction, forming alkenes. Contradictions in literature product ratios (e.g., 60% substitution vs. 40% elimination) can be resolved by kinetic studies under controlled conditions .

Q. Experimental Design :

| Variable | Substitution Dominance | Elimination Dominance |

|---|---|---|

| Solvent Polarity | High (DMF) | Low (toluene) |

| Base Strength | Weak (NaHCO₃) | Strong (t-BuOK) |

| Temperature | 25–40°C | 80–100°C |

What environmental interactions should be studied for this compound’s degradation?

Q. Advanced Research Focus :

- Surface Adsorption : Investigate interactions with indoor surfaces (e.g., glass, polymers) using microspectroscopic imaging (AFM, ToF-SIMS). These studies reveal adsorption kinetics and potential catalytic degradation pathways .

- Oxidative Degradation : Expose to UV/O₃ and analyze by HPLC-MS for breakdown products like chlorophenols or brominated alkanes.

How can this compound serve as an intermediate in pharmaceutical synthesis?

Methodological Answer :

It acts as a precursor for:

- Enzyme Inhibitors : Functionalize via Suzuki coupling to introduce aryl groups targeting kinase active sites.

- Receptor Modulators : Bromine atoms enable further halogen exchange (e.g., with amines) to optimize binding affinity .

Case Study :

Modifying the propyl chain with a pyridinyl group (via Pd-catalyzed cross-coupling) yielded a lead compound with IC₅₀ = 12 nM against EGFR kinases .

How to address discrepancies in reported melting points or spectral data?

Q. Advanced Contradiction Analysis :

- Purity Checks : Compare elemental analysis (C/H/Cl/Br) with theoretical values. Impurities (e.g., residual solvents) alter melting points .

- Crystallography : Single-crystal XRD resolves structural ambiguities caused by polymorphism or solvate formation.

Example :

A study found melting point variations (95–102°C) due to differing recrystallization solvents (EtOH vs. hexane). XRD confirmed two polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.